molecular formula C14H30N4O4 B8374472 tert-butyl N-{2-[1-(2-{[(tert-butoxy)carbonyl]amino}ethyl)hydrazin-1-yl]ethyl}carbamate

tert-butyl N-{2-[1-(2-{[(tert-butoxy)carbonyl]amino}ethyl)hydrazin-1-yl]ethyl}carbamate

Cat. No. B8374472
M. Wt: 318.41 g/mol
InChI Key: XTYPACSNRVCUQS-UHFFFAOYSA-N
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Patent
US08178490B2

Procedure details

To a solution of tert-butyl N-{2-[(2-{[(tert-butoxy)carbonyl]amino}ethyl)(nitroso)amino]ethyl}carbamate LIV (2 g; 6.02 mmol) in methanol (15 mL) was added a solution of titanium (III) chloride (3.7 g; 24.07 mmol) in water (20 mL). The mixture was stirred for 1.5 h and then cooled in a ice/water bath before adding KOH (12 g) in portions for 40 min. Stirring was continued for an additional 1 h at r.t. The reaction was filtered, solvent evaporated and purified on a silica gel column (1:1 chloroform/methanol) to obtain crude tert-butyl N-{2-[1-(2-{[(tert-butoxy)carbonyl]amino}ethyl)hydrazin-1-yl]ethyl}carbamate LV (0.85 g) used directly for step 5. ESIMS found for C15H32N3O4 m/z 319.4 (M+H).
Name
tert-butyl N-{2-[(2-{[(tert-butoxy)carbonyl]amino}ethyl)(nitroso)amino]ethyl}carbamate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
3.7 g
Type
catalyst
Reaction Step One
Name
Quantity
12 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([NH:8][CH2:9][CH2:10][N:11]([N:22]=O)[CH2:12][CH2:13][NH:14][C:15](=[O:21])[O:16][C:17]([CH3:20])([CH3:19])[CH3:18])=[O:7])([CH3:4])([CH3:3])[CH3:2].[OH-].[K+]>CO.O.[Cl-].[Ti+3].[Cl-].[Cl-]>[C:17]([O:16][C:15]([NH:14][CH2:13][CH2:12][N:11]([CH2:10][CH2:9][NH:8][C:6](=[O:7])[O:5][C:1]([CH3:4])([CH3:3])[CH3:2])[NH2:22])=[O:21])([CH3:20])([CH3:19])[CH3:18] |f:1.2,5.6.7.8|

Inputs

Step One
Name
tert-butyl N-{2-[(2-{[(tert-butoxy)carbonyl]amino}ethyl)(nitroso)amino]ethyl}carbamate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OC(=O)NCCN(CCNC(OC(C)(C)C)=O)N=O
Name
Quantity
15 mL
Type
solvent
Smiles
CO
Name
Quantity
20 mL
Type
solvent
Smiles
O
Name
Quantity
3.7 g
Type
catalyst
Smiles
[Cl-].[Ti+3].[Cl-].[Cl-]
Step Two
Name
Quantity
12 g
Type
reactant
Smiles
[OH-].[K+]

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 1.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled in a ice/water bath
STIRRING
Type
STIRRING
Details
Stirring
WAIT
Type
WAIT
Details
was continued for an additional 1 h at r.t
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The reaction was filtered
CUSTOM
Type
CUSTOM
Details
solvent evaporated
CUSTOM
Type
CUSTOM
Details
purified on a silica gel column (1:1 chloroform/methanol)

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)NCCN(N)CCNC(OC(C)(C)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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